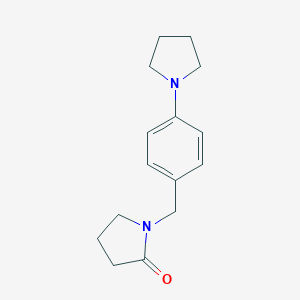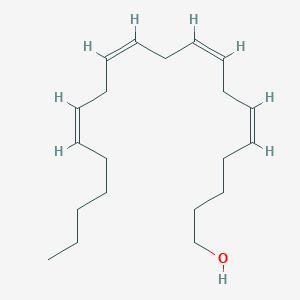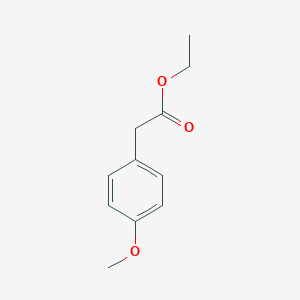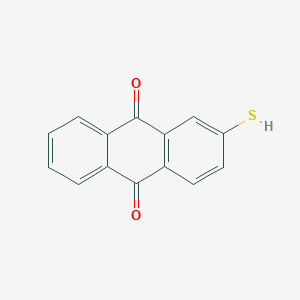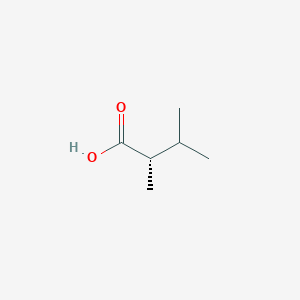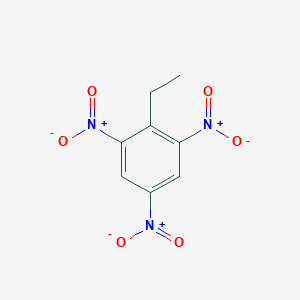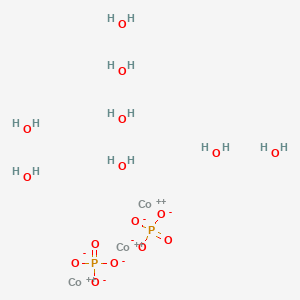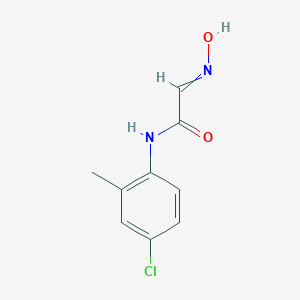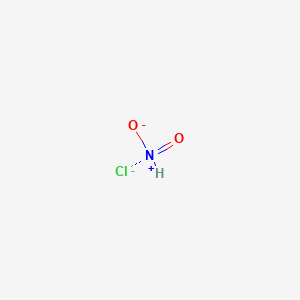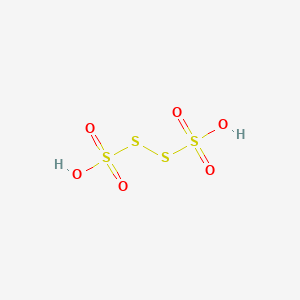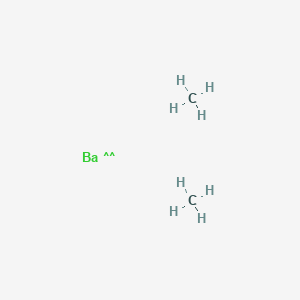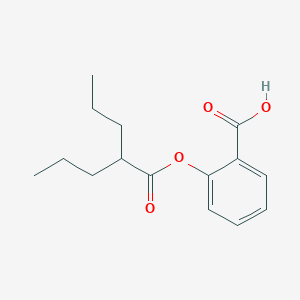
Salicylic acid, 2-propylvalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, 2-propylvalerate (SA2PV) is a synthetic compound that has shown potential in various scientific research applications. It is a derivative of salicylic acid, a well-known compound with anti-inflammatory and analgesic properties. SA2PV has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of Salicylic acid, 2-propylvalerate is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which plays a critical role in the inflammatory response. Salicylic acid, 2-propylvalerate has been shown to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the subsequent reduction of inflammation.
Effets Biochimiques Et Physiologiques
Salicylic acid, 2-propylvalerate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. Salicylic acid, 2-propylvalerate also exhibits antioxidant activity by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Salicylic acid, 2-propylvalerate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
Salicylic acid, 2-propylvalerate has several advantages for lab experiments, including its low toxicity and high stability. It is also easy to synthesize and can be obtained in large quantities. However, Salicylic acid, 2-propylvalerate has some limitations, including its poor solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems.
Orientations Futures
There are several future directions for the study of Salicylic acid, 2-propylvalerate. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Salicylic acid, 2-propylvalerate has also been shown to have antimicrobial activity, and further studies could investigate its potential as a natural preservative. Finally, the development of novel delivery systems could improve the bioavailability of Salicylic acid, 2-propylvalerate and enhance its therapeutic potential.
Conclusion
Salicylic acid, 2-propylvalerate is a promising compound for scientific research with various potential applications. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable compound for the development of new therapies. Further studies are needed to fully understand its mechanism of action and to explore its potential in different fields of research.
Méthodes De Synthèse
Salicylic acid, 2-propylvalerate can be synthesized using various methods, including esterification, acylation, and Friedel-Crafts reaction. One of the most common methods is the esterification of salicylic acid with 2-propylvaleric anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields Salicylic acid, 2-propylvalerate as a white crystalline powder with a melting point of 81-83°C.
Applications De Recherche Scientifique
Salicylic acid, 2-propylvalerate has shown promise in various scientific research applications, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Salicylic acid, 2-propylvalerate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, Salicylic acid, 2-propylvalerate has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
Numéro CAS |
13265-02-6 |
|---|---|
Nom du produit |
Salicylic acid, 2-propylvalerate |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-(2-propylpentanoyloxy)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-7-11(8-4-2)15(18)19-13-10-6-5-9-12(13)14(16)17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
HILHGPGUHSJXAX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
SMILES canonique |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
Autres numéros CAS |
13265-02-6 |
Synonymes |
2-[(2-Propylvaleryl)oxy]benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



